Methyl (5-methyl-2-nitrophenoxy)acetate
Overview
Description
Methyl (5-methyl-2-nitrophenoxy)acetate is an organic compound with the molecular formula C10H11NO5. It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a nitro group and a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (5-methyl-2-nitrophenoxy)acetate can be synthesized through a multi-step process. One common method involves the nitration of 5-methyl-2-phenoxyacetic acid, followed by esterification with methanol. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as reagents, while the esterification reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-methyl-2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions, amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 5-methyl-2-aminophenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives.
Hydrolysis: 5-methyl-2-nitrophenoxyacetic acid and methanol.
Scientific Research Applications
Methyl (5-methyl-2-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and nitroreductases.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may utilize this compound.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (5-methyl-2-nitrophenoxy)acetate depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In hydrolysis reactions, the ester bond is cleaved by the nucleophilic attack of water or hydroxide ions, resulting in the formation of the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Methyl (5-methyl-2-nitrophenoxy)acetate can be compared with other similar compounds such as:
Methyl (2-nitrophenoxy)acetate: Lacks the methyl group on the phenyl ring, which can affect its reactivity and physical properties.
Methyl (5-methyl-2-aminophenoxy)acetate: Contains an amino group instead of a nitro group, leading to different chemical behavior and applications.
Ethyl (5-methyl-2-nitrophenoxy)acetate: Has an ethyl ester group instead of a methyl ester group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 2-(5-methyl-2-nitrophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-7-3-4-8(11(13)14)9(5-7)16-6-10(12)15-2/h3-5H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYIPECKHULXSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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